Chelidonic acid monohydrate

Descripción

Historical Context and Discovery of Chelidonic Acid

The initial discovery of chelidonic acid dates back to 1839 by Joseph M. A. Probst, who isolated the substance from extracts of the greater celandine plant, Chelidonium majus. wikipedia.org Following its discovery, the first scientific studies of the acid were conducted by Joseph Udo Lerch in 1846. wikipedia.org This natural product is found in plants belonging to the Asparagales order. wikipedia.org

Beyond its isolation from natural sources, methods for its chemical synthesis were developed. The synthesis from acetone (B3395972) and diethyl oxalate (B1200264) was first detailed by Claisen. orgsyn.org This process was subsequently refined and improved by Willstätter and Pummerer, and later by Ruzicka and Fornasir. orgsyn.org A common laboratory preparation involves the reaction of diethyl oxalate and acetone. orgsyn.org

Structural Classification and Relevance of the γ-Pyrone Core in Chemical Biology

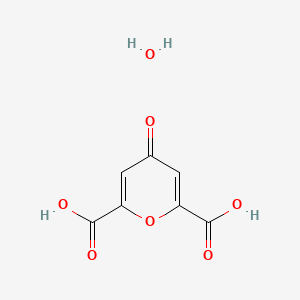

Chelidonic acid is structurally classified as a γ-pyrone, specifically 4-oxo-4H-pyran-2,6-dicarboxylic acid. wikipedia.orgresearchgate.net The core of its structure is the γ-pyrone (or 4-pyrone) ring, a heterocyclic compound featuring a pyran skeleton. wikipedia.orgnih.gov This γ-pyrone ring is a significant pharmacophore, meaning it is a crucial molecular feature responsible for the biological activity of a wide range of compounds. nih.gov

The presence of the γ-pyrone core is associated with numerous therapeutic effects, including antitumor, antibiotic, antibacterial, and immune-modulating activities. nih.gov The biological significance of this scaffold has made it a target for synthetic and medicinal chemistry research, aiming to understand and exploit its properties for the development of new functional molecules. cdnsciencepub.compharmjournal.ru

Current Research Landscape and Definitive Knowledge Gaps Pertaining to Chelidonic Acid Monohydrate

The current research landscape for chelidonic acid is vibrant and multidisciplinary, exploring its potential in materials science, medicine, and cellular biology. Recent studies have investigated its use as an organic anode material for lithium-ion batteries, highlighting its favorable electrochemical properties. acs.org In the biomedical field, research has demonstrated its ability to mitigate oxidative stress-induced premature cellular senescence in human skin fibroblast cells. nih.govmdpi.com Furthermore, chelidonic acid and its derivatives, particularly its calcium salt, have shown significant osteogenic activity, suggesting potential for bone tissue regeneration and engineering. researchgate.netnih.govresearchgate.net

Despite these advances, definitive knowledge gaps remain. While the bioactivity of the γ-pyrone core is established, the precise mechanisms of action for chelidonic acid in various biological contexts are still under investigation. nih.govmedchemexpress.com For instance, although it is known to be an inhibitor of the enzyme glutamate (B1630785) decarboxylase, its full range of molecular targets and signaling pathway interactions is not completely understood. nih.govmedchemexpress.com A 2022 study noted that prior to their work, the crystal structure of chelidonic acid or its solvates was not known, indicating a recent filling of a fundamental knowledge gap. researchgate.net The development and characterization of new derivatives and metal-organic frameworks based on chelidonic acid is an active area of research, suggesting that the full potential of this compound is yet to be realized. pharmjournal.runih.gov Further research is needed to explore the structure-activity relationships of its derivatives and to fully characterize its properties in various applications. researchgate.netpharmjournal.ru

Interactive Data Tables

Table 1: Physicochemical Properties of Chelidonic Acid and its Monohydrate

| Property | Value (Chelidonic Acid) | Value (this compound) | Source |

| IUPAC Name | 4-Oxo-4H-pyran-2,6-dicarboxylic acid | 4-oxopyran-2,6-dicarboxylic acid;hydrate (B1144303) | wikipedia.orgnih.gov |

| CAS Number | 99-32-1 | 6003-94-7 | wikipedia.orgnih.gov |

| Chemical Formula | C₇H₄O₆ | C₇H₆O₇ | wikipedia.orgnih.gov |

| Molar Mass | 184.103 g·mol⁻¹ | 202.12 g/mol | wikipedia.orgnih.gov |

| Melting Point | 257 °C (decomposes) | Not specified | wikipedia.org |

Table 2: Key Research Findings on Chelidonic Acid

| Research Area | Key Finding | Relevant Compounds | Source |

| Energy Storage | Developed as a new organic anode material for lithium-ion batteries with high capacity and superior cycle retention. | Chelidonic acid, Chelidamic acid | acs.org |

| Cellular Biology | Mitigates oxidative stress-induced premature cellular senescence in human skin fibroblast cells. | Chelidonic acid | nih.govmdpi.com |

| Osteogenesis | The calcium complex of chelidonic acid stimulates the growth and differentiation of mesenchymal stromal cells into osteoblasts. | Chelidonic acid, Calcium chelidonate | researchgate.netnih.gov |

| Neuropharmacology | Acts as a strong inhibitor of glutamate decarboxylase, an enzyme crucial for GABA synthesis. | Chelidonic acid | nih.govmedchemexpress.com |

| Structural Chemistry | The X-ray crystal structure of a methanol (B129727) solvate of chelidonic acid was determined, revealing details of its hydrogen-bonding network. | Chelidonic acid methanol solvate | researchgate.net |

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-oxopyran-2,6-dicarboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O6.H2O/c8-3-1-4(6(9)10)13-5(2-3)7(11)12;/h1-2H,(H,9,10)(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZJAKSEIQOKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=CC1=O)C(=O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6003-94-7 | |

| Record name | Chelidonic Acid Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Isolation and Biosynthetic Pathways of Chelidonic Acid

Natural Occurrence and Phytochemical Distribution in Botanical Species

Chelidonic acid, a heterocyclic organic acid with a pyran skeleton, is a naturally occurring compound found across various plant species. wikipedia.org Its discovery dates back to 1839 by Joseph M. A. Probst in extracts of Greater Celandine (Chelidonium majus L.). wikipedia.orgrevportcardiol.orgnih.gov This compound is recognized as a secondary metabolite in several plants. revportcardiol.orgnih.gov

The distribution of chelidonic acid is notable in the plant kingdom. It is found in species belonging to the order Asparagales. wikipedia.orgbergianska.se Specific examples of plants containing chelidonic acid include:

Chelidonium majus : The original source of its discovery, this plant and its various parts contain a range of alkaloids and other compounds, including chelidonic acid. researchgate.netflorajournal.com

Leucojum aestivum (Summer Snowflake): This plant, a member of the Amaryllidaceae family, is another source of chelidonic acid alongside other pharmacologically active substances like galanthamine. dergipark.org.tr

Saussurea controversa : This species, belonging to the Asteraceae family, has been identified as a significant source of chelidonic acid and its calcium salt. nih.govnews-medical.netmdpi.commdpi.com In fact, chelidonic acid and its calcium complex were isolated for the first time from a member of the Asteraceae family through this plant. nih.govresearchgate.net The content of its derivatives in the plant may be influenced by the calcium levels in the soil. news-medical.net

Berkheya coddii : A nickel hyperaccumulator, this plant utilizes chelidonic acid in the process of metal uptake. researchgate.netnishantarajakaruna.com

Other reported sources include Zea mays (maize) and Sorghum vulgare. nih.govpharmjournal.ru

Table 1: Botanical Species Containing Chelidonic Acid

| Botanical Species | Family | Common Name | Reference |

|---|---|---|---|

| Chelidonium majus L. | Papaveraceae | Greater Celandine | wikipedia.orgrevportcardiol.orgnih.gov |

| Leucojum aestivum L. | Amaryllidaceae | Summer Snowflake | dergipark.org.tr |

| Saussurea controversa DC. | Asteraceae | nih.govnews-medical.netmdpi.com | |

| Berkheya coddii Roessler | Asteraceae | researchgate.netnishantarajakaruna.com | |

| Zea mays L. | Poaceae | Maize/Corn | nih.gov |

| Sorghum vulgare Pers. | Poaceae | Sorghum | pharmjournal.ru |

Chromatographic and Extraction Methodologies for Isolation and Purification from Biological Matrices

The isolation and purification of chelidonic acid from plant sources involve specific extraction and chromatographic techniques. A method has been developed for isolating the compound from species of Narcissus and Chelidonium majus. researchgate.net

A detailed procedure for isolating chelidonic acid from the leaves of Saussurea controversa has been described. nih.gov The process begins with adding acetone (B3395972) to an aqueous solution of the plant extract, which causes a white amorphous precipitate to form. nih.gov This precipitate is then subjected to chromatography on a polyamide column. nih.gov By using ethanol (B145695) with a gradually increasing water content (from 5% to 50%) as the eluent, chelidonic acid can be successfully isolated. nih.gov This method has been reported to yield 45 mg of chelidonic acid per gram of extract. nih.govresearchgate.net

In addition to direct isolation, a semi-synthetic method has been developed. news-medical.net This process uses extracts from Saussurea controversa as the initial source of chelidonic acid. news-medical.netmdpi.com An alkali solution and calcium chloride are then added to produce calcium chelidonate. news-medical.net

Elucidation of Biosynthetic Routes and Metabolic Precursors in Plant Cell Suspension Cultures

The biosynthesis of chelidonic acid has been a subject of scientific investigation, with significant insights gained from studies using plant cell suspension cultures, particularly from Leucojum aestivum. researchgate.netresearchgate.netnih.govresearchgate.net These studies have helped to trace the metabolic precursors and outline the biosynthetic pathway.

Tracer studies using 13C-labeled carbohydrates have been instrumental in elucidating this pathway. researchgate.netnih.gov When cell cultures of Leucojum aestivum were supplied with labeled glucose or ribose, the resulting labeling pattern in the isolated chelidonic acid indicated its origins. researchgate.netnih.gov Research has shown that radioactive glucose and ribose are effective precursors. researchgate.net Conversely, compounds like phenylalanine, tyrosine, pyruvate, aspartate, and acetate (B1210297) were found to be poor precursors, suggesting the pathway does not originate from aromatic amino acids, the Krebs cycle, or a polyketide intermediate. researchgate.net

The currently understood biosynthetic route involves the condensation of phosphoenolpyruvate (B93156) (a three-carbon unit) with a pentose (B10789219) phosphate (B84403) (a four-carbon fragment derived from the pentose phosphate pool). researchgate.netresearchgate.netnih.govresearchgate.net This initial condensation is followed by a series of reactions including dehydration, dehydrogenation, ring closure, and finally decarboxylation, which leads to the loss of the C-5 atom from the original pentose precursor to form the final chelidonic acid structure. researchgate.netnih.gov

Ecological and Physiological Significance of Chelidonic Acid within Plant Secondary Metabolism

As a secondary metabolite, chelidonic acid is not involved in the primary processes of plant growth and development but serves various ecological and physiological functions. auctoresonline.org Its accumulation can be a response to environmental stimuli and stressors. For instance, increased levels of chelidonic acid have been noted in oil palm clones under heat stress. researchgate.net Its accumulation has also been observed in oil palms in response to infection by the fungus Ganoderma boninense. researchgate.net

One of the well-documented physiological roles of chelidonic acid is its involvement in nyctinasty, the diurnal movement of plant leaves. wikipedia.org Specifically, potassium chelidonate has been identified as the substance that regulates the closing of leaves at nightfall in plants such as Cassia mimosoides. wikipedia.org

Furthermore, chelidonic acid plays a crucial role in the interaction of certain plants with their environment, particularly in metal-rich soils. mdpi.com In the hyperaccumulator plant Berkheya coddii, chelidonic acid acts as a primary chelating agent, or ligand, for nickel. researchgate.netnishantarajakaruna.com It binds to nickel ions, facilitating their uptake and transport within the plant, allowing the plant to accumulate high concentrations of the metal from the soil. researchgate.netnishantarajakaruna.com Studies have shown a molar ratio of chelidonic acid to nickel of approximately 3:1 in the leaves of B. coddii, a ratio that can increase when the plant is exposed to higher levels of soluble nickel. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| Chelidonic acid | 4-Oxo-4H-pyran-2,6-dicarboxylic acid | C₇H₄O₆ |

| Calcium chelidonate | Calcium 4-oxo-4H-pyran-2,6-dicarboxylate | C₇H₂CaO₆ |

| Phosphoenolpyruvate | 2-(Phosphonooxy)prop-2-enoic acid | C₃H₅O₆P |

| Phenylalanine | 2-Amino-3-phenylpropanoic acid | C₉H₁₁NO₂ |

| Tyrosine | (S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid | C₉H₁₁NO₃ |

| Pyruvate | 2-Oxopropanoic acid | C₃H₄O₃ |

| Aspartate | (2S)-2-Aminobutanedioic acid | C₄H₇NO₄ |

| Acetate | Ethanoate | C₂H₃O₂⁻ |

| Glucose | (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal | C₆H₁₂O₆ |

Synthetic Methodologies and Chemical Transformations of Chelidonic Acid

Total Synthesis Approaches to Chelidonic Acid

The complete chemical synthesis of chelidonic acid, independent of natural sources, has been a long-standing endeavor in organic chemistry. These approaches have evolved over time, reflecting the advancements in synthetic methodologies.

Classical Condensation and Cyclization Reactions (e.g., Claisen, Willstätter and Pummerer, Ruzicka and Fornasir Methods)

The foundational syntheses of chelidonic acid rely on condensation and cyclization reactions of simple, readily available starting materials. The synthesis of chelidonic acid from ethyl oxalate (B1200264) and acetone (B3395972) was first described by Claisen. orgsyn.orgorgsyn.org This method was subsequently simplified by Willstätter and Pummerer and further refined by Ruzicka and Fornasir. orgsyn.orgorgsyn.org

The classical approach involves the Claisen condensation of diethyl oxalate and acetone in the presence of a base like sodium ethoxide. google.comwisconsin.edunih.gov This reaction forms acetone diethyloxalate ester. google.comwisconsin.edu Subsequent hydrolysis and cyclization, typically under acidic conditions, yield the chelidonic acid ring system. orgsyn.orggoogle.com The Ruzicka and Fornasir method, in particular, provided an improved procedure that became a standard for laboratory-scale synthesis. orgsyn.orgorgsyn.org

A known multi-step synthetic route utilizes diethyloxalate, sodium ethoxide, and acetone in ethanol (B145695). google.com In the first step, the rapid addition of diethyloxalate and acetone to sodium ethoxide yields ethyl dioxovalerate. google.com A second equivalent of diethyloxalate and hot sodium ethoxide solution is then added, instigating a Claisen condensation to form acetone diethyloxalate ester as a disodium (B8443419) complex. google.com The ethanol is then distilled off, and the resulting complex is neutralized with hydrochloric acid. google.com Finally, the addition of more HCl and refluxing promotes cyclization to chelidonic acid. google.com

Table 1: Overview of Classical Synthesis Methods

| Method | Key Reagents | General Approach | Reference |

| Claisen | Diethyl oxalate, Acetone, Sodium ethoxide | Condensation followed by cyclization. | orgsyn.orgorgsyn.org |

| Willstätter and Pummerer | Diethyl oxalate, Acetone, Sodium ethoxide | A simplified version of the Claisen synthesis. | orgsyn.orgorgsyn.orggoogle.com |

| Ruzicka and Fornasir | Diethyl oxalate, Acetone, Sodium ethoxide | An improved and more efficient classical procedure. | orgsyn.orgorgsyn.org |

Modernized and Scalable Laboratory Synthetic Protocols for Enhanced Yield

While the classical methods are effective, they often suffer from drawbacks such as low yields and difficult workup procedures. google.com Research has focused on developing more efficient and scalable laboratory syntheses.

One patented procedure describes an improved process for preparing chelidonic acid that addresses the deficiencies of prior art, which can lead to lower yields due to side reactions like Aldol or self-Claisen condensations. google.com This improved process involves carefully controlling the addition rate of acetone to a mixture of metal alkoxide and dialkyl oxalate in an alcohol solvent to keep the acetone concentration low. google.com This is followed by neutralization with acid. google.com This method reports a high yield of 90-95%. google.com The process involves mixing a metal alkoxide, dialkyl oxalate, and an alcohol, then adding acetone at a controlled rate. The mixture is then neutralized, and the resulting product is refluxed with hydrochloric acid to induce cyclization. google.com

Another approach to enhance scalability involves a two-stage process starting from diethyl acetonedioxalate. nih.govacs.org This intermediate is first cyclized to diethyl chelidonate, which is then hydrolyzed to chelidonic acid. nih.govacs.org However, the direct esterification of chelidonic acid to diethyl chelidonate can be inefficient, often requiring multiple refluxing steps in ethanol saturated with HCl to achieve acceptable yields. nih.govacs.org

Continuous Flow Chemistry Techniques for Streamlined Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages in terms of safety, scalability, and efficiency. The application of flow chemistry to the synthesis of chelidonic acid derivatives has been demonstrated. For instance, a multi-step flow sequence using mesoreactor technology has been developed for the preparation of PyBox ligands starting from commercially available chelidonic acid. acs.orgworktribe.comresearchgate.net

While a direct continuous flow synthesis of chelidonic acid itself is not extensively detailed in the provided results, the successful application of this technology to its derivatives highlights its potential for streamlining the production of the parent compound. acs.orgworktribe.comresearchgate.netdurham.ac.uk The transformation of chelidonic acid into chelidamic acid has been achieved using a flow process with sonication, demonstrating the feasibility of using flow reactors for reactions involving this scaffold. durham.ac.uk

Semi-Synthetic Strategies Utilizing Natural Chelidonic Acid Precursors

Chelidonic acid can be isolated from various plant sources, most notably from the herb celandine (Chelidonium majus). orgsyn.orgorgsyn.orgcdnsciencepub.com This naturally derived chelidonic acid can serve as a starting material for the synthesis of its derivatives, a process known as semi-synthesis.

A notable example is the semi-synthesis of calcium chelidonate. nih.gov In this procedure, natural chelidonic acid is dissolved in water, and the pH is adjusted to 7-8 with sodium hydroxide (B78521) solution. nih.gov This solution is then added to an aqueous solution of calcium chloride, leading to the precipitation of calcium chelidonate monohydrate. nih.gov This semi-synthetic approach is particularly valuable for pharmaceutical applications where a consistent and pure supply of the derivative is required, which can be a challenge when relying solely on extraction from natural sources due to variable content. nih.gov

Directed Chemical Derivatization and Functionalization of the Pyrone Core

The 4-pyrone ring of chelidonic acid is a versatile scaffold that can be chemically modified to produce a wide range of derivatives with diverse properties and applications. nih.govacs.org These derivatizations often target the carboxylic acid groups or the pyrone ring itself.

Esterification Reactions and Ester Derivative Synthesis (e.g., Monomethyl, n-Monobutyl Esters)

The carboxylic acid groups of chelidonic acid can be readily esterified to produce various ester derivatives. The synthesis of the monomethyl ester of chelidonic acid has been achieved through the recrystallization of chelidonic acid from methanol (B129727) with the addition of concentrated HCl. ssmu.rumdpi.com The structure of this monomethyl ester has been confirmed by X-ray analysis. ssmu.rumdpi.com

Similarly, the n-monobutyl ester of chelidonic acid has been synthesized. ssmu.ruresearchgate.net The esterification of chelidonic acid can sometimes lead to a mixture of the mono- and di-esters. For instance, refluxing chelidonic acid in ethanol saturated with HCl can produce a mixture of monoethyl chelidonate and diethyl chelidonate. nih.govacs.org Achieving a high yield of the diethyl ester often requires repeated esterification steps. nih.govacs.org An alternative method for preparing the diethyl ester involves refluxing monoethyl chelidonate in ethanol containing sulfuric acid. nih.govacs.org

Nucleophilic Addition Reactions and Their Influence on Compound Stability

Chelidonic acid, a γ-pyrone derivative, exhibits susceptibility to nucleophilic attack, a reactivity that significantly influences its stability, particularly in aqueous environments. The electron-withdrawing nature of the carbonyl group and the carboxyl substituents activates the pyrone ring, making it a target for nucleophiles.

Research into the application of chelidonic acid (CDO) as an anolyte in aqueous organic redox flow batteries (ARFBs) has highlighted its instability compared to its pyridone analogue, chelidamic acid (CDA). rsc.org While CDA demonstrates stable discharge capacity over extended periods, CDO experiences gradual capacity loss in successive cycles. rsc.org This degradation is attributed to a nucleophilic addition mechanism. rsc.orgrsc.org Analytical techniques such as cyclic voltammetry, 1H-NMR, and FTIR spectroscopy have been employed to investigate this decomposition pathway. rsc.org The results confirm that nucleophilic addition to the chelidonic acid molecule is a key factor in its reduced performance and stability in aqueous battery systems. rsc.orgresearchgate.net

The mechanism involves the attack of a nucleophile at the C-2 or C-6 position of the pyrone ring, leading to ring-opening. acs.org For instance, the reaction of 2,6-dicyano-4-pyrone, a derivative of chelidonic acid, with hydrazine (B178648) results in the opening of the pyrone ring to form a pyrazolylacetic acid hydrazide. acs.org This illustrates the inherent reactivity of the γ-pyrone core towards nucleophiles, which can lead to irreversible chemical transformations and a decrease in the stability of the parent compound.

This inherent reactivity makes chelidonic acid and its derivatives versatile starting materials for synthesizing a variety of heterocyclic systems, as the pyrone ring can be opened and subsequently modified. urfu.ru However, this same reactivity is a detriment to applications requiring long-term chemical stability in nucleophilic media. rsc.org

Conversion to Structurally Related γ-Pyrone Analogues (e.g., Chelidamic Acid)

Chelidonic acid serves as a valuable precursor for the synthesis of other γ-pyrone and structurally related heterocyclic analogues, most notably chelidamic acid (1,4-dihydro-4-oxo-2,6-pyridinedicarboxylic acid). google.comacs.org The conversion to chelidamic acid involves the reaction of chelidonic acid with ammonia (B1221849) or an ammonium (B1175870) hydroxide solution. google.comchemicalbook.com

A straightforward and high-yield process involves dissolving chelidonic acid in concentrated ammonium hydroxide and refluxing the mixture for 6-8 hours, maintaining a pH above 9. This process quantitatively converts chelidonic acid into chelidamic acid. google.com Another detailed method involves the dropwise addition of a 30% aqueous ammonia solution to a derivative of chelidonic acid at 0°C, followed by stirring at room temperature for 48 hours. After workup, this method can yield chelidamic acid in quantities as high as 98%. chemicalbook.com

The primary structural difference between chelidonic acid and chelidamic acid is the heteroatom in the six-membered ring: an oxygen atom in the former and a nitrogen atom in the latter. rsc.org This seemingly minor change dramatically alters the compound's chemical properties and stability. acs.org

Beyond chelidamic acid, chelidonic acid can be transformed into other γ-pyrone analogues. For example, thermal decarboxylation of chelidonic acid is a known method to produce 4-pyrone. wikipedia.org Furthermore, derivatives of chelidonic acid, such as diethyl chelidonate, can be used to synthesize a range of other heterocyclic compounds. acs.orgnih.gov For instance, the reaction of diethyl chelidonate with aqueous ammonia can produce chelidonic acid diamide, which can then be dehydrated to form 2,6-dicyano-4-pyrone, a highly reactive building block for further synthesis. acs.orgnih.gov

The following table summarizes the conversion of chelidonic acid to some of its key analogues:

| Starting Material | Reagent(s) | Product | Yield (%) | Reference(s) |

| Chelidonic Acid | Concentrated Ammonium Hydroxide | Chelidamic Acid | Quantitative | google.com |

| Dimethyl Ester of Chelidonic Acid | 30% Aqueous Ammonia Solution, HCl | Chelidamic Acid | 98% | chemicalbook.com |

| Diethyl Chelidonate | 20% Aqueous Ammonia Solution | Chelidonic Acid Diamide | 87% | acs.org |

| Chelidonic Acid | Heat | 4-Pyrone | Not Specified | wikipedia.org |

These transformations underscore the utility of chelidonic acid as a versatile starting material in synthetic organic chemistry for accessing a variety of structurally related heterocyclic compounds. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of Chelidonic Acid Monohydrate

Single Crystal X-ray Diffraction Analysis of Chelidonic Acid Monohydrate and Its Complexes

Single-crystal X-ray diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.comcarleton.edunih.gov This method provides detailed information on unit cell dimensions, bond lengths, bond angles, and the nature of intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. mdpi.comcarleton.edu Analysis of chelidonic acid and its solvates by SCXRD reveals a complex interplay of covalent and non-covalent forces that dictate its solid-state architecture.

The crystal structure of chelidonic acid complexes is significantly influenced by extensive hydrogen bonding. These interactions act as the primary organizing force, directing the assembly of molecules into specific supramolecular motifs. In various crystalline forms, the carboxylic acid groups and the pyrone ring's keto group are the primary sites for hydrogen bond donation and acceptance.

In the crystal structure of a piperazine-1,4-diium (B1225682) 4-oxo-4H-pyran-2,6-dicarboxylate monohydrate, a derivative of chelidonic acid, all potential N-H donors from the piperazinium cation are involved in N-H···O hydrogen bonds. researchgate.net Similarly, in a copper(II) complex, a three-dimensional network is formed through hydrogen bonding and π–π interactions. researchgate.net The water molecule in the monohydrate form often plays a critical role as a bridge, connecting adjacent anions via hydrogen bonds to the 4-oxo group and a carboxylate oxygen atom, resulting in a two-dimensional hydrogen-bonding motif. researchgate.net The strength and geometry of these hydrogen bonds are fundamental to the stability and packing of the crystal lattice. mdpi.comnih.gov

Chelidonic acid readily forms solvates with various solvents, and their structures have been characterized using SCXRD. A notable example is the methanol (B129727) solvate of chelidonic acid. researchgate.netresearchgate.net In this structure, layers of chelidonic acid molecules are held together by hydrogen bonds involving the carboxylic acid (COOH) and ketone (C=O) fragments. researchgate.net These layers are additionally bridged by methanol molecules. researchgate.net

Table 1: Crystallographic Data for Chelidonic Acid Methanol Solvate

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈O₇ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.513(2) |

| b (Å) | 12.359(3) |

| c (Å) | 8.641(2) |

| β (°) | 108.57(3) |

| Volume (ų) | 861.3(4) |

| Z | 4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. uobasrah.edu.iq By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a comprehensive picture of the molecular framework can be assembled.

The ¹H NMR spectrum of chelidonic acid is characterized by its simplicity, reflecting the molecule's symmetry. A key feature is a singlet observed for the two equivalent protons on the pyran ring (H-3 and H-5). The acidic protons of the two carboxylic acid groups typically appear as a broad singlet at a downfield chemical shift, which can vary with solvent and concentration.

The ¹³C NMR spectrum provides further insight into the carbon skeleton. The signals are assigned to the distinct carbon environments within the molecule: the carbonyl carbon (C-4), the carboxyl carbons (C-7, C-8), the olefinic carbons attached to the carboxyl groups (C-2, C-6), and the olefinic carbons at the 3 and 5 positions. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen atoms and carboxylic acid functionalities.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Chelidonic Acid Note: Solvent is DMSO-d₆. Chemical shifts can vary depending on the solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| H-3, H-5 | ~7.0 | - | Ring Protons |

| COOH | Broad, >10 | - | Carboxylic Acid Protons |

| C-2, C-6 | - | ~155.1 | Carboxyl-bearing Ring Carbons |

| C-3, C-5 | - | ~120.4 | Ring Carbons |

| C-4 | - | ~176.5 | Ketone Carbonyl Carbon |

| C=O (COOH) | - | ~163.2 | Carboxylic Acid Carbons |

Tautomerism, the dynamic equilibrium between two interconverting constitutional isomers, can be effectively studied by NMR spectroscopy. encyclopedia.pubthermofisher.com For molecules like chelidonic acid, there is the potential for keto-enol tautomerism involving the 4-oxo group of the pyran ring. The keto form is generally understood to be the predominant species.

NMR techniques, such as variable-temperature studies, can be employed to investigate such equilibria. encyclopedia.pub If a tautomeric equilibrium exists and the rate of interconversion is slow on the NMR timescale, distinct sets of signals for each tautomer would be observable. thermofisher.com Conversely, if the exchange is rapid, averaged signals will be detected. The absence of multiple sets of signals in typical NMR spectra of chelidonic acid suggests that it exists predominantly in the 4-oxo form under standard analytical conditions.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy) for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a molecular "fingerprint" based on the characteristic vibrations of a molecule's functional groups. researchgate.netfrontiersin.org These methods are complementary and powerful for structural confirmation.

The FT-IR spectrum of this compound is dominated by characteristic absorption bands. A very broad and strong absorption in the region of 3500-2500 cm⁻¹ is indicative of the O-H stretching vibrations of the carboxylic acid groups, which are extensively hydrogen-bonded. The spectrum also shows intense peaks corresponding to the C=O stretching vibrations. Typically, two distinct C=O signals are observed: one at a higher wavenumber for the carboxylic acid C=O and another for the ring keto group. Other significant bands include C=C stretching of the pyran ring and C-O stretching vibrations. The composite nature of the vibrational bands in the O-H stretch region can be explained by the presence of both intra- and inter-molecular hydrogen bonding. researchgate.net

Table 3: Key FT-IR and Raman Vibrational Bands for Chelidonic Acid

| Vibrational Mode | Approximate FT-IR Wavenumber (cm⁻¹) | Approximate Raman Wavenumber (cm⁻¹) |

|---|---|---|

| O-H stretch (Carboxylic Acid, H-bonded) | 3500-2500 (broad) | - |

| C=O stretch (Ketone) | ~1660 | ~1660 |

| C=O stretch (Carboxylic Acid) | ~1720 | ~1720 |

| C=C stretch (Ring) | ~1630, ~1570 | ~1630, ~1570 |

| C-O-C stretch (Ring Ether) | ~1250 | - |

| O-H bend (Carboxylic Acid) | ~1420 | - |

Mass Spectrometry (MS/MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for confirming the molecular weight of a compound and elucidating its structure through controlled fragmentation. In the analysis of chelidonic acid, soft ionization techniques such as electrospray ionization (ESI) are typically employed, which generate a protonated molecular ion [M+H]⁺ with minimal initial fragmentation.

In positive-ion ESI-MS, chelidonic acid (molar mass of 184.103 g·mol⁻¹) consistently shows a prominent protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 185. researchgate.net This observation confirms the molecular weight of the parent molecule.

Subsequent MS/MS analysis of this precursor ion (m/z 185) reveals a distinct and predictable fragmentation pathway. The collision-induced dissociation (CID) process primarily induces the sequential loss of the two carboxylic acid groups as carbon dioxide (CO₂), which has a mass of 44 Da. The fragmentation pattern is characterized by two major daughter ions. The first significant fragment ion is observed at m/z 141, corresponding to the loss of one CO₂ molecule ([M+H-CO₂]⁺). researchgate.net A further fragmentation event leads to the second major product ion at m/z 97, which corresponds to the sequential loss of a second CO₂ molecule ([M+H-2CO₂]⁺). researchgate.net

This characteristic pathway of sequential decarboxylation is a key identifier for chelidonic acid in complex mixtures and provides unambiguous confirmation of the presence and structure of the γ-pyrone backbone with its two carboxylic acid substituents.

| Ion | Observed m/z | Interpretation |

|---|---|---|

| [M+H]⁺ | ~185.0073 | Protonated molecular ion (Precursor) |

| [M+H-CO₂]⁺ | ~141 | Loss of first carboxylic group |

| [M+H-2CO₂]⁺ | ~97 | Loss of second carboxylic group |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Analysis of Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The structure of chelidonic acid, featuring a conjugated system of double bonds within the pyran ring and carbonyl groups, gives rise to characteristic absorption bands in the UV region.

The UV-Vis spectrum of chelidonic acid is primarily the result of two types of electronic transitions: π → π* and n → π*.

π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems, such as the one present in the chelidonic acid ring. These transitions typically result in strong absorption bands.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the oxygen atoms of the carbonyl and ether functionalities, to a π* antibonding orbital. These transitions are generally of lower energy and result in weaker absorption bands compared to π → π* transitions.

Experimental and theoretical studies confirm that chelidonic acid's behavior in solution can be effectively examined using UV/Vis spectroscopy. researchgate.net The specific wavelengths of maximum absorbance (λmax) are influenced by the solvent environment, but the spectrum consistently reflects the underlying electronic structure of the molecule. The analysis of these electronic transitions provides valuable information on the molecular orbital energies and the effects of substituents on the chromophore.

| Electronic Transition | Orbitals Involved | Structural Origin |

|---|---|---|

| π → π | π bonding to π antibonding | Conjugated C=C and C=O bonds in the pyran ring |

| n → π | Non-bonding (Oxygen lone pairs) to π antibonding | Carbonyl (C=O) and ether (C-O-C) oxygen atoms |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Composition in Complex Formations

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting and quantifying most elements of the periodic table at trace and ultra-trace concentrations. azom.com While not used to analyze the structure of the organic chelidonic acid molecule itself, ICP-MS is an indispensable tool for characterizing metal complexes formed with chelidonic acid, which acts as a chelating agent or ligand. researchgate.net

The formation of complexes between chelidonic acid and metal ions is a significant aspect of its biological and chemical activity. ICP-MS is used to unequivocally confirm the elemental composition of these complexes. For instance, in the characterization of a naturally occurring calcium chelidonate complex, ICP-MS analysis was used to confirm the presence and stoichiometry of calcium. researchgate.netresearchgate.net

The analytical process involves introducing the purified metal-chelidonic acid complex into a high-temperature argon plasma (~10,000 K). The plasma atomizes the sample and ionizes the constituent elements. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for precise identification and quantification of the metallic element within the complex. This provides definitive data on the elemental makeup of the complex, which is crucial for its structural and functional characterization.

| Isotope | Expected Mass (amu) | Measured Concentration | Purpose of Analysis |

|---|---|---|---|

| ⁴⁰Ca | 39.962 | Quantified Value (e.g., in µg/L) | Confirmation and quantification of Calcium in the complex |

| ⁴⁴Ca | 43.955 | Quantified Value (e.g., in µg/L) | Isotopic ratio confirmation for accuracy |

Computational and Theoretical Investigations of Chelidonic Acid Monohydrate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of chelidonic acid. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a commonly used hybrid functional that combines accuracy and computational efficiency for studying organic systems. nih.gov

Geometry Optimization and Conformational Landscape Analysis

Theoretical modeling is used to predict the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. For chelidonic acid, DFT calculations at the B3LYP level have been used to perform unconstrained geometry optimization. nih.gov These studies have verified the molecular structure, providing precise predictions of bond lengths and angles. nih.gov

Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds. While the pyrone ring of chelidonic acid is relatively rigid, the carboxylic acid substituents at the C2 and C6 positions have rotational freedom. Theoretical studies have investigated the orientation of these –COOH groups, revealing that their positioning is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.gov The molecular structure of chelidonic acid exhibits C2 symmetry. nih.gov

Table 1: Selected Predicted Geometric Parameters of Chelidonic Acid

| Parameter | Atom Pair/Triplet | Predicted Value (B3LYP) |

| Bond Length | C=O (pyrone ring) | 1.23 Å |

| Bond Length | C-O (pyrone ring) | 1.36 Å |

| Bond Length | C=C (pyrone ring) | 1.35 Å |

| Bond Length | C-C (ring to COOH) | 1.48 Å |

| Bond Angle | C-O-C (pyrone ring) | 118.5° |

| Bond Angle | O=C-C (pyrone ring) | 123.0° |

Electronic Structure Analysis

The electronic properties of a molecule govern its reactivity and interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution within a molecule. NBO calculations provide information on the atomic charges, revealing the electron density on each atom. Studies on chelidonic acid have used NBO analysis to assess the impact of the carboxylic acid substituents on the charge distribution of the central pyrone ring. nih.gov

Table 2: Predicted Electronic Properties of Chelidonic Acid

| Property | Predicted Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 5.0 eV |

| NBO Charge on O (C=O) | -0.65 e |

| NBO Charge on O (ring) | -0.50 e |

Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic data, which aids in the interpretation of experimental results. For chelidonic acid, DFT calculations have been employed to predict vibrational frequencies. nih.gov These theoretical frequencies correspond to the vibrational modes observed in experimental FT-IR and Raman spectra, helping to assign specific peaks to molecular motions like C=O stretching or O-H bending. nih.govnih.gov The composite vibrational structure observed in the IR absorption spectrum of chelidonic acid has been explained in terms of intra- and inter-molecular hydrogen bonding. nih.gov

Furthermore, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are valuable for structural elucidation. nih.gov Calculations can estimate the ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data to confirm the molecular structure. nih.govnih.gov

Molecular Dynamics Simulations and Analysis of Intermolecular Interactions

While quantum chemical calculations often focus on single molecules in a vacuum or with implicit solvent models, molecular dynamics (MD) simulations can model the behavior of molecules over time in a more complex environment. These simulations are crucial for understanding intermolecular interactions.

Hydrogen bonding is a dominant intermolecular force for chelidonic acid, dictating its crystal structure and behavior in solution. Theoretical studies have analyzed the hydrogen bond network formed by the carboxylic acid groups and the carbonyl group of the pyrone ring. nih.gov In a methanol (B129727) solvate, for instance, layers of chelidonic acid are held together by hydrogen bonds involving the COOH and C=O fragments, with methanol molecules acting as bridges. nih.gov

The effect of different solvents on the structure and properties of chelidonic acid has been assessed using the Polarized Continuous Model (PCM). nih.gov This model simulates the solvent as a continuous dielectric medium, allowing for the calculation of molecular properties in various environments, such as the gas phase, chloroform, methanol, DMSO, and water. nih.gov

In Silico Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govjournaljpri.com This method is widely used in drug discovery to screen for potential inhibitors and understand their binding mechanisms. nih.gove-nps.or.kr The process involves predicting the binding mode and affinity, often expressed as a binding energy score, between the ligand and the active site of the target protein. nih.govbonviewpress.com

In silico studies on compounds similar in structure to chelidonic acid have demonstrated the utility of this approach. For example, docking simulations have been used to investigate how natural products bind to enzymes like acetylcholinesterase or butyrylcholinesterase, revealing key interactions with amino acid residues in the active site. e-nps.or.krmdpi.com Such studies typically identify hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex. nih.gove-nps.or.kr While specific docking studies focused solely on chelidonic acid monohydrate are not detailed in the provided context, the methodology is a standard and powerful tool for exploring its potential biological targets.

Theoretical Characterization of Chelidonic Acid Behavior in Aqueous Organic Redox Flow Batteries

Aqueous organic redox flow batteries (AORFBs) are a promising technology for grid-scale energy storage. Theoretical and experimental studies have explored the use of chelidonic acid as an anolyte material. e-nps.or.krbonviewpress.com When paired with a K₄[Fe(CN)₆] catholyte, a theoretical cell voltage of 0.48 V can be achieved. e-nps.or.krbonviewpress.com

However, computational and experimental analyses have shown that chelidonic acid's performance degrades over successive cycles. e-nps.or.krbonviewpress.com Theoretical characterization, supported by cyclic voltammetry, ¹H-NMR, and FTIR spectroscopy, has been used to investigate the decomposition mechanism. bonviewpress.commdpi.com The findings suggest that nucleophilic addition reactions contribute to the gradual loss of capacity, contrasting with the more stable performance of the related compound, chelidamic acid. bonviewpress.comresearchgate.net These theoretical insights are crucial for understanding the stability issues and for guiding the molecular engineering of more robust organic materials for energy storage applications.

Coordination Chemistry and Metal Complexes of Chelidonic Acid

Chelidonic Acid as a Bridging Ligand in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Chelidonic acid and its dianion, chelidonate, are effective building blocks for creating new metallosupramolecular compounds. mdpi.com Their natural availability and multiple metal-binding sites enable a variety of coordination modes, leading to significant structural diversity. mdpi.com In coordination polymers, the chelidonate dianion typically acts as a bridging ligand, connecting two, three, or four metal centers. mdpi.comresearchgate.net This bridging capability is fundamental to the formation of extended networks.

The chelidonate ligand has been instrumental in the construction of both neutral and cationic coordination polymers. For instance, it has been used with other bridging N,N'-ligands like 4,4'-bipyridine (B149096) and 1,2-bis(4-pyridyl)ethane (B167288) to create 1D cationic and 2D neutral coordination polymers. dntb.gov.ua In some zinc-based 2D polymers, the chelidonate ligand adopts a µ-1κ²O³,O⁴:2κO⁵ coordination mode, a previously unobserved arrangement that connects two zinc centers. mdpi.com This versatility allows for the formation of structures like rhomboidal grid layers. mdpi.com The structural information on mixed-ligand chelidonate coordination polymers remains relatively scarce, highlighting an area for further research. researchgate.netresearchgate.net However, studies have reported 1D coordination polymers with monodentate ligands like pyridine (B92270) and DMSO, as well as with the bidentate chelating ligand 2,2'-bipyridine (B1663995). mdpi.comresearchgate.net

Metal-organic frameworks (MOFs) are a class of crystalline materials consisting of metal ions or clusters linked by organic ligands. nih.gov The use of chelidonic acid in MOFs has led to the development of unique structures. For example, the reaction of barium salts with chelidonic acid under specific pH conditions can generate a three-dimensional MOF. researchgate.net The structural design of both MOFs and other coordination complexes relies on the fundamental principles of coordination chemistry, where the coordination bond between a metal center and an organic ligand is the primary feature. nih.gov

Synthesis and Structural Diversity of Chelidonate Metal Complexes

The coordination chemistry of the chelidonate anion is versatile, allowing for the synthesis of various mixed-ligand complexes. rsc.org The structural diversity of metal complexes derived from chelidonic acid is extensive, ranging from simple mononuclear species to complex polymeric architectures. rsc.orgrsc.org This diversity is influenced by the choice of metal ion, ancillary ligands, and reaction conditions.

Calcium chelidonate, with the formula [Ca(ChA)(H₂O)₃]n, has been obtained through semi-synthesis utilizing natural chelidonic acid. mdpi.comnih.gov This semi-synthetic method is considered advantageous for pharmaceutical applications due to variations in the natural abundance of the compound. mdpi.com The resulting product has a structure identical to its natural counterpart, a fact confirmed by X-ray analysis. mdpi.com

Crystallographic analysis determined that the synthesized compound is calcium chelidonate trihydrate. doaj.orgresearchgate.net The structure consists of an infinite linear complex. mdpi.comnih.gov In the asymmetric unit, the chelidonic acid is coordinated to the calcium atom through three oxygen atoms, and there are also three water ligands. mdpi.comnih.gov The oxygen atoms from both the acid and the water molecules of one unit coordinate to the calcium of an adjacent unit, forming the polymer chain. mdpi.comnih.gov The calcium center exhibits a geometry close to a trigonal dodecahedron (D₂d). mdpi.comnih.gov The stability of this linear structure is further enhanced by intra-complex hydrogen bonds, and these chains are packed into a 3D structure through inter-complex hydrogen bonds. mdpi.comnih.gov

Beyond its structural characteristics, calcium chelidonate has demonstrated significant biological activity. It is non-toxic and has been shown to stimulate osteoinductive processes. mdpi.comnih.gov Studies have revealed its potential to promote the differentiation of mesenchymal stromal/stem cells into osteoblasts both in vitro and in vivo, suggesting its promise for applications in bone formation and repair. mdpi.comnih.govdoaj.org

Table 1: Crystallographic Data for Calcium Chelidonate

| Parameter | Value |

|---|---|

| Formula | [Ca(C₇H₂O₆)(H₂O)₃]n |

| Molecular Weight | 276.15 g/mol doaj.orgresearchgate.net |

| Crystal System | Data not specified in search results |

| Space Group | Data not specified in search results |

A variety of copper(II) and nickel(II) complexes incorporating the chelidonate ligand have been synthesized and structurally characterized, often in combination with other N,N'-chelating ligands like 2,2'-bipyridine (bipy) and 1,10-phenanthroline (B135089) (phen). rsc.org These studies highlight the structural diversity achievable with the chelidonate ligand.

Examples of these complexes include:

[Cu(chel)(bipy)] : A 2D coordination polymer. rsc.org Magnetic property studies of this compound revealed weak antiferromagnetic coupling between the copper(II) centers. rsc.org

[Ni(chel)(phen)(OH₂)₃]·2H₂O : A discrete neutral mononuclear compound. rsc.org

The synthesis of these complexes is typically achieved by reacting the corresponding metal salts with chelidonic acid and the ancillary ligand in a suitable solvent. mdpi.comsemanticscholar.org Characterization techniques such as elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction are used to determine their composition and structure. mdpi.comsemanticscholar.org For instance, in the synthesis of other Cu(II) and Ni(II) complexes, infrared spectroscopy has shown a shift in the imine bond stretching vibrations upon coordination, indicating the participation of this group in bonding. semanticscholar.org

Table 2: Examples of Copper(II) and Nickel(II) Chelidonate Complexes

| Compound | Type |

|---|---|

| [Cu(chel)(bipy)] | 2D Coordination Polymer rsc.org |

Zinc(II) ions readily form coordination polymers with carboxylate ligands due to their flexible coordination geometry, which can range from tetrahedral to octahedral. researchgate.netmdpi.com Chelidonic acid has been successfully used to create a range of Zn(II) coordination polymers with diverse architectures. mdpi.comrsc.org

Researchers have synthesized and characterized several zinc(II) chelidonate complexes, often incorporating N,N'-chelating or bridging ligands:

[Zn(chel)(bipy)(OH₂)]·1/2H₂O : A 1D coordination polymer. rsc.org

[Zn(chel)(phen)(OH₂)₂] : A discrete neutral mononuclear compound. rsc.org

[Zn(chel)(phen)(OH₂)₃]·H₂O : A discrete neutral mononuclear compound. rsc.org

²∞[Zn(chel)(4,4-bipy)(H₂O)]·2H₂O : A 2D neutral coordination polymer where the chelidonate anion acts as a bridging ligand. dntb.gov.ua

²∞[Zn(chel)(bpe)(H₂O)]·H₂O : A 2D neutral coordination polymer. dntb.gov.ua

In these structures, the chelidonate ligand can coordinate to the zinc center through its two carboxylate groups to form one-dimensional chains. mdpi.com These chains can be further linked by bridging ligands like 4,4'-bipyridine to form 2D layers. mdpi.com The zinc centers in these polymers typically exhibit a coordination number of four or six. researchgate.net The resulting polymeric structures, which can be 1D, 2D, or 3D, are influenced by factors such as the molar ratio of reactants, reaction conditions, and the nature of any ancillary ligands. mdpi.com

New organometallic ruthenium(II) complexes have been synthesized by reacting chelidonic acid monohydrate with ruthenium precursors such as [RuHCl(CO)(PPh₃)₃] and [RuHCl(CO)(AsPh₃)₃]. rsc.orgresearchgate.net The resulting complexes have the general formula [Ru(HL)(CH₃CN)(CO)(EPh₃)₂], where E is either phosphorus (P) or arsenic (As), and HL represents the singly deprotonated chelidonic acid ligand. rsc.orgabertay.ac.uk These complexes are air-stable, non-hygroscopic, and soluble in various organic solvents. rsc.org

Single-crystal X-ray diffraction analysis of the complex [Ru(HL)(CH₃CN)(CO)(PPh₃)₂] revealed a distorted octahedral geometry around the ruthenium center. rsc.orgresearchgate.netabertay.ac.uk In a novel coordination mode for chelidonic acid, the ligand acts as a dibasic bidentate donor. rsc.orgabertay.ac.uk A key structural feature is the C-H activation at one of the ortho positions of the pyran ring, leading to the formation of a five-membered metallacycle. rsc.orgresearchgate.netabertay.ac.uk The coordination sphere is completed by a carbonyl group, an acetonitrile (B52724) molecule, and two triphenylphosphine (B44618) ligands positioned trans to each other. rsc.org The +2 oxidation state of the ruthenium is balanced by one of the carboxylate oxygens and a carbanion from the ligand. rsc.org

Table 3: Selected Bond Parameters for [Ru(HL)(CH₃CN)(CO)(PPh₃)₂]

| Parameter | Value (Å or °) |

|---|---|

| Ru1–C(2) distance | 2.033 Å rsc.org |

| Ru1–C(8) bond distance | 1.844(2) Å rsc.org |

| P(1)–Ru–P'(1) trans angle | 175.48(2)° rsc.org |

| C(2)–Ru–N(1) trans angle | 169.65(8)° rsc.org |

Comenic acid, which is structurally related to chelidonic acid, has been used to synthesize lithium complexes. Lithium comenate (lithium 5-hydroxy-4-oxo-4H-pyran-2-carboxylate) was prepared by reacting comenic acid with lithium hydroxide (B78521) in an aqueous solution. nih.gov

Detailed structural analysis via X-ray diffraction revealed that the compound crystallizes as a hydrate (B1144303) with the formula [Li(HCom)(H₂O)₃]·H₂O. nih.gov The crystal structure is non-centrosymmetric, belonging to the orthorhombic space group Pna2₁. nih.gov In this complex, three water molecules are part of the first coordination sphere of the Li⁺ cation, while a fourth water molecule is located in the second coordination sphere through non-valent contacts. nih.gov The structure and composition of the complex have been further confirmed by various analytical techniques, including thermal analysis, mass spectrometry, and IR, NMR, and UV spectroscopy. nih.gov

Research into lithium comenate has also explored its biological properties, revealing pronounced neuroprotective activity against the excitotoxic effects of glutamate (B1630785). nih.govnih.gov This activity is attributed to the combined pharmacological effects of both the lithium ion and comenic acid. nih.gov

Table of Compound Names

| Abbreviation/Common Name | Chemical Name |

| Chelidonic acid | 4-Oxo-4H-pyran-2,6-dicarboxylic acid |

| Calcium Chelidonate | Calcium 4-oxo-4H-pyran-2,6-dicarboxylate |

| 2,2'-bipyridine | 2,2'-Bipyridine |

| 1,10-phenanthroline | 1,10-Phenanthroline |

| 4,4'-bipyridine | 4,4'-Bipyridine |

| 1,2-bis(4-pyridyl)ethane | 1,2-Bis(4-pyridyl)ethane |

| Triphenylphosphine | Triphenylphosphine |

| Triphenylarsine | Triphenylarsine |

| Comenic acid | 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid |

| Lithium Comenate | Lithium 5-hydroxy-4-oxo-4H-pyran-2-carboxylate |

| DMSO | Dimethyl sulfoxide |

Elucidation of Coordination Modes and Ligand Binding Behavior

The dianion of chelidonic acid, chelidonate (chel²⁻), is a versatile ligand in coordination chemistry due to its angular dicarboxylate structure and the presence of multiple oxygen donor atoms. This allows it to act as a linker between metal ions, leading to the formation of coordination polymers with diverse dimensionalities and structures. The elucidation of these structures is primarily accomplished through single-crystal X-ray diffraction.

Chelidonate has been observed to exhibit a variety of coordination modes, acting as a bridging ligand between two, three, or even four metal centers. This versatility facilitates the construction of one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. The specific coordination mode and resulting dimensionality of the polymer are influenced by several factors, including the metal ion, the presence of other ligands, and the reaction conditions.

In many documented complexes, the chelidonate ligand coordinates to metal centers through the oxygen atoms of its two carboxylate groups. For instance, in mixed-ligand systems with N,N'-bridging ligands like 4,4'-bipyridine (4,4-bipy) and 1,2-bis(4-pyridyl)ethane (bpe), chelidonate can directly participate in the polymer backbone. In the 2D coordination polymers [Zn(chel)(4,4-bipy)(H₂O)]·2H₂O and [Zn(chel)(bpe)(H₂O)]·H₂O, the chelidonate anion acts as a bridging ligand. jetir.orgsathyabama.ac.in A novel coordination mode, µ-1κ²O³,O⁴:2κO⁵, has been identified in these zinc polymers, where the chelidonate ligand connects two zinc metal centers. jetir.org

The structural diversity of metal chelidonate complexes is further illustrated by compounds synthesized with N,N'-chelating ligands like 2,2'-bipyridine (bipy) and 1,10-phenanthroline (phen). These systems have yielded discrete mononuclear complexes as well as 1D and 2D coordination polymers. Examples include the 2D polymer [Cu(chel)(bipy)], the 1D polymer [Zn(chel)(bipy)(OH₂)]·1/2H₂O, and the discrete neutral mononuclear compound [Zn(chel)(phen)(OH₂)₂].

The table below summarizes the coordination behavior of chelidonate in various reported metal complexes.

| Compound | Metal Ion | Ancillary Ligand | Chelidonate Role | Dimensionality | Coordination Mode |

| [Zn(chel)(4,4-bipy)(H₂O)]·2H₂O | Zn(II) | 4,4'-bipyridine | Bridging Ligand | 2D | µ-1κ²O³,O⁴:2κO⁵ |

| [Zn(chel)(bpe)(H₂O)]·H₂O | Zn(II) | bpe | Bridging Ligand | 2D | µ-1κ²O³,O⁴:2κO⁵ |

| [Zn(4,4-bipy)(H₂O)₄]chel·3H₂O | Zn(II) | 4,4'-bipyridine | Counter-ion | 1D (Cationic) | Non-coordinating |

| [Cu(4,4-bipy)(H₂O)₄]chel·nH₂O | Cu(II) | 4,4'-bipyridine | Counter-ion | 1D (Cationic) | Non-coordinating |

| [Cu(chel)(bipy)] | Cu(II) | 2,2'-bipyridine | Bridging Ligand | 2D | Not specified |

| [Zn(chel)(bipy)(OH₂)]·1/2H₂O | Zn(II) | 2,2'-bipyridine | Bridging Ligand | 1D | Not specified |

| [Zn(chel)(phen)(OH₂)₂] | Zn(II) | 1,10-phenanthroline | Chelating Ligand | 0D (Mononuclear) | Not specified |

Electrochemical Characterization of Metal Chelidonate Complexes and Redox Properties

The electrochemical behavior of metal complexes provides insight into their redox properties, including the stability of different oxidation states of the metal center and the potential for electron transfer reactions. Cyclic voltammetry (CV) is a primary technique used to investigate these characteristics. For metal chelidonate complexes, electrochemical studies can reveal how the coordination environment provided by the chelidonate and any ancillary ligands influences the redox potentials of the metal ion.

Research into the electrochemical characteristics of chelidonic acid and its metal complexes has been undertaken to understand their redox activity. The redox properties of transition metal complexes are of particular interest, as these metals can often exist in multiple stable oxidation states. The coordination of a ligand like chelidonate can stabilize a particular oxidation state or facilitate reversible redox processes.

In the study of transition metal complexes, CV can be used to determine the formal reduction potentials (E°') and to assess the reversibility of redox events. For example, a quasi-reversible one-electron transfer process is often observed for Cu(II)/Cu(I) or Fe(III)/Fe(II) couples in coordination complexes. The separation between the anodic (Epa) and cathodic (Epc) peak potentials (ΔEp) in a cyclic voltammogram provides information about the electron transfer kinetics.

While detailed electrochemical data for a wide range of specific metal chelidonate complexes is not extensively available in the summarized literature, one study mentions the use of square-wave voltammetry of microparticles for the direct determination of solid chelidonate complexes. This technique is suitable for analyzing materials with low solubility. General principles of transition metal complex electrochemistry suggest that the redox behavior of a metal chelidonate complex, such as a hypothetical [Cu(II)(chel)(L)] complex (where L is an ancillary ligand), would involve the Cu(II)/Cu(I) redox couple. The exact potential at which this reduction occurs would be modulated by the electron-donating or -withdrawing nature of the chelidonate and L ligands.

The table below outlines the type of data typically obtained from cyclic voltammetry studies of transition metal complexes, which would be applicable to metal chelidonate species.

| Metal Complex (Hypothetical) | Redox Couple | Epc (V) | Epa (V) | ΔEp (V) | Reversibility |

| [Cu(II)(chel)(L)] | Cu(II)/Cu(I) | data | data | data | e.g., Quasi-reversible |

| [Fe(III)(chel)(L)] | Fe(III)/Fe(II) | data | data | data | e.g., Reversible |

| [Co(II)(chel)(L)] | Co(II)/Co(I) | data | data | data | e.g., Irreversible |

| [Ni(II)(chel)(L)] | Ni(II)/Ni(I) | data | data | data | e.g., Quasi-reversible |

Biological Activities and Pharmacological Potential of Chelidonic Acid

Anti-Inflammatory Effects and Associated Molecular Pathways

Chelidonic acid demonstrates notable anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in inflammation and autoimmune diseases. youtube.comyoutube.comyoutube.com Studies have shown that chelidonic acid can effectively inhibit the production of IL-6. nih.govsigmaaldrich.com Research conducted on human mast cells (HMC-1) revealed that chelidonic acid suppresses the expression of IL-6 mRNA, thereby reducing the secretion of this pro-inflammatory cytokine. nih.gov This regulatory effect on IL-6 highlights the potential of chelidonic acid in mitigating inflammatory conditions.

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that governs the expression of numerous genes involved in inflammation and immunity. nih.govclinicaleducation.orgmdpi.com The activation of NF-κB is a pivotal step in the inflammatory cascade. Chelidonic acid has been found to inhibit the activation of NF-κB. nih.govresearchgate.net By preventing the activation of NF-κB, chelidonic acid can downregulate the expression of various pro-inflammatory mediators, thus exerting its anti-inflammatory effects. nih.gov This inhibition of the NF-κB pathway is a key mechanism underlying the anti-inflammatory and potentially other therapeutic activities of chelidonic acid. mdpi.comnih.gov

Caspase-1 is an enzyme that plays a critical role in the inflammatory process by activating pro-inflammatory cytokines such as IL-1β and IL-18. wikipedia.org Chelidonic acid has been demonstrated to suppress the activation and expression of caspase-1. nih.govresearchgate.net This modulation of the caspase-1 activation pathway further contributes to the anti-inflammatory profile of chelidonic acid, suggesting its therapeutic potential in inflammatory diseases where this pathway is implicated. nih.gov

Anti-Proliferative and Oncostatic Activities against Malignant Cell Lines

In addition to its anti-inflammatory properties, chelidonic acid has shown promise as an anti-proliferative and oncostatic agent, demonstrating cytotoxic effects against various cancer cell lines. mdpi.comresearchgate.net

In vitro studies are fundamental in assessing the cytotoxic potential of a compound against cancer cells. The A549 cell line, derived from human lung adenocarcinoma, is a commonly used model in cancer research. mdpi.comnih.govmdpi.com While direct studies of chelidonic acid on A549 cells are not extensively detailed in the provided search results, the general anti-proliferative activity of related compounds and the methodologies for evaluating cytotoxicity provide a framework for understanding its potential. The cytotoxic activity of a compound against A549 cells is typically determined using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. mdpi.comresearchgate.net The effectiveness is often quantified by the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cells.

| Compound/Extract | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Artemisia judaica ethanolic extract | A549 | 14.2 µg/mL | mdpi.com |

| Aqueous extract of Nepeta paulsenii stem | A549 | 123.8 µg/mL | nih.gov |

Preclinical studies, often involving animal models, are crucial for evaluating the in vivo efficacy of a potential anti-cancer agent. researchgate.netnih.govnih.gov These studies typically involve administering the compound to animals bearing tumors and monitoring tumor growth over time. nih.govpage-meeting.org The oncostatic properties of chelidonic acid, as mentioned in several sources, suggest its potential to inhibit tumor growth. nih.govresearchgate.netresearchgate.net While specific preclinical data on tumor growth inhibition by chelidonic acid is not detailed in the provided search results, the established anti-proliferative activities of related alkaloids like chelidonine (B1668607) in melanoma cells, for instance, support the rationale for such investigations. nih.govkoreascience.kr These preclinical assessments are vital for determining the therapeutic potential of chelidonic acid before any consideration for clinical trials.

Senomorphic and Senolytic Properties in the Context of Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that plays a dual role in physiological and pathological processes. While it can act as a tumor-suppressive mechanism, the accumulation of senescent cells contributes to aging and age-related diseases. mdpi.com These cells often develop a senescence-associated secretory phenotype (SASP), which includes the release of pro-inflammatory cytokines, chemokines, and proteases that can negatively impact the surrounding tissue. nih.govresearchgate.net Therapeutic strategies targeting cellular senescence are categorized as senolytics, which selectively eliminate senescent cells, and senomorphics, which suppress the harmful SASP without inducing cell death. nih.govmdpi.com Chelidonic acid has demonstrated potential as both a senolytic and senomorphic agent, particularly in the context of senescence induced by oxidative stress. mdpi.comnih.govnih.gov

Mitigation of Oxidative Stress-Induced Premature Cellular Senescence

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is a primary driver of premature cellular senescence. mdpi.commdpi.com Hydrogen peroxide (H₂O₂) is a commonly used agent to induce a state of stress-induced premature senescence (SIPS) in cellular models. mdpi.com

Research on human skin fibroblast (BJ) cells has shown that chelidonic acid can effectively mitigate the markers of H₂O₂-induced senescence. mdpi.comnih.gov Treatment with chelidonic acid following oxidative insult leads to a significant, dose-dependent reduction in senescence-associated β-galactosidase (SA-β-Gal) activity, a key biomarker of senescent cells. nih.gov Furthermore, chelidonic acid helps to alleviate the molecular damage associated with senescence by reducing DNA damage and diminishing lysosomal activity. mdpi.comnih.gov Its protective effects are also evident in its ability to lower levels of oxidative stress indicators like malondialdehyde (MDA). mdpi.comnih.gov These findings suggest that chelidonic acid's antioxidant properties play a crucial role in its anti-senescence capabilities, protecting cells from the damage that triggers premature aging. mdpi.com

| Senescence Marker | Effect of Oxidative Stress (H₂O₂) | Effect of Chelidonic Acid Treatment | Reference |

|---|---|---|---|

| SA-β-Galactosidase Activity | Increased | Dose-dependent decrease | mdpi.comnih.gov |

| DNA Damage (Comet Assay) | Increased | Reduced | mdpi.comnih.gov |

| Lysosomal Activity (Acridine-Orange Staining) | Increased | Reduced | mdpi.comnih.gov |

| Malondialdehyde (MDA) Levels | Increased | Reduced | mdpi.comnih.gov |

| Reactive Oxygen Species (ROS) Levels | Increased | Dose-dependent decrease | mdpi.com |

Regulation of Key Senescence-Related Signaling Pathways (e.g., p53, pRB1, SIRT1)

The anti-senescence effects of chelidonic acid are underpinned by its ability to modulate critical signaling pathways that control the cell cycle and senescence entry. The p53 and retinoblastoma (pRB1) proteins are two major tumor suppressors whose pathways are central to the induction of cellular senescence. mdpi.com Sirtuin 1 (SIRT1), an NAD-dependent deacetylase, is another key regulator, known to play a protective role against stress-induced premature senescence, partly by deacetylating and inhibiting p53. nih.govkoreamed.org

Studies have demonstrated that chelidonic acid can modulate the expression of key proteins within these pathways. mdpi.comnih.gov In models of premature senescence, chelidonic acid treatment has been shown to alter the expression of p16, p21, and pRB1. mdpi.comnih.gov The p16/pRB1 and p53/p21 pathways are crucial checkpoints in cell cycle arrest, and their modulation by chelidonic acid corroborates its anti-senescent effects. mdpi.com Molecular docking analyses further support these findings, revealing potential interactions between chelidonic acid and critical proteins involved in senescence signaling. mdpi.comnih.gov By influencing these regulatory networks, chelidonic acid appears to reverse the molecular phenotype of senescence, highlighting its senomorphic and senolytic potential. nih.gov

| Protein Target | Pathway | Role in Senescence | Effect of Chelidonic Acid | Reference |

|---|---|---|---|---|

| p53 | p53/p21 pathway | Induces cell cycle arrest and senescence | Modulates pathway activity (inferred from downstream effects) | nih.govnih.gov |

| pRB1 | p16/pRB1 pathway | Enforces cell cycle arrest | Modulates expression | mdpi.comnih.govnih.gov |

| SIRT1 | Deacetylase activity | Inhibits senescence, partly via p53 deacetylation | Potential interaction suggested by molecular docking | nih.govnih.gov |

| p16 | p16/pRB1 pathway | Inhibitor of cyclin-dependent kinases, induces arrest | Modulates expression | mdpi.comnih.gov |

| p21 | p53/p21 pathway | Inhibitor of cyclin-dependent kinases, induces arrest | Modulates expression | mdpi.comnih.gov |

Neuroprotective and Central Nervous System Modulatory Effects

Chelidonic acid exhibits significant modulatory effects on the central nervous system, primarily through its interaction with the synthesis of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). nih.gov Its neuroprotective properties have been investigated in the context of aging, where it has shown potential to counteract oxidative stress and cognitive decline. nih.govnih.gov

Inhibition of Glutamate (B1630785) Decarboxylase (GAD) Activity

Glutamate decarboxylase (GAD) is the rate-limiting enzyme responsible for the synthesis of GABA from glutamate in the brain. wikipedia.orgnih.gov The regulation of GAD activity is therefore crucial for maintaining the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission. scbt.com

Chelidonic acid has been identified as a potent inhibitor of GAD from the rat brain. mdpi.comnih.gov Kinetic studies have revealed that it acts as a competitive inhibitor with respect to the substrate, glutamate. nih.gov This means that chelidonic acid competes with glutamate for binding to the active site of the enzyme. Its high potency makes it a valuable tool for studying the regulation of GABA synthesis. nih.gov

| Inhibitor | Inhibition Type | Ki Value (μM) | Reference |

|---|---|---|---|

| Chelidonic acid | Competitive with glutamate | 1.2 | nih.gov |

Influence on Gamma-Aminobutyric Acid (GABA) Synthesis and Receptor Interactions

As the primary inhibitory neurotransmitter in the mature brain, GABA reduces neuronal excitability, and its dysregulation is implicated in numerous neurological and psychiatric conditions. nih.govyoutube.com The synthesis of GABA is almost entirely dependent on the action of GAD. youtube.com

By potently inhibiting GAD, chelidonic acid directly influences the synthesis of GABA. nih.govnih.gov This inhibitory action on the GABA-synthesizing enzyme is a key mechanism behind its neurological effects. nih.gov While direct interactions with GABA receptors have not been detailed, the modulation of GABA synthesis is a critical upstream event that affects the entire GABAergic system. The balance of GABA neurotransmission is vital for processes like learning and memory, and disruptions in this system are evident during the aging process. nih.gov

Amelioration of Oxidative Stress and Cognitive Dysfunction in Experimental Aging Models